molecular formula C8H13N3 B3021229 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 64403-24-3

4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No.: B3021229
CAS No.: 64403-24-3
M. Wt: 151.21 g/mol
InChI Key: RVRGWEYCNVKOQT-UHFFFAOYSA-N
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Description

4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine ( 64403-24-3) is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. This fused bicyclic system features an imidazo[4,5-c]pyridine core with an ethyl substituent at the 4-position, a structure that imparts unique electronic properties and enhanced rigidity, which can improve binding affinity in biological systems . The compound's stability and reactivity profile allow for selective functionalization, making it a valuable intermediate for the development of novel derivatives . The tetrahydroimidazo[4,5-c]pyridine scaffold has been identified as a promising core structure in pharmaceutical research. Recent studies highlight its application as a key pharmacophore in the development of inhibitors for bacterial targets . Specifically, derivatives based on this scaffold have shown potent activity in the lower nanomolar range as inhibitors of Porphyromonas gingivalis glutaminyl cyclase (PgQC), an enzyme considered essential for the physiological fitness of a keystone pathogen linked to periodontitis . Furthermore, related derivatives of the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine core have been investigated for diverse therapeutic applications, including as antihypertensive agents and PD-L1 immunomodulators , underscoring the broad research value of this chemical class. This product is intended for research purposes as a building block in synthetic chemistry or as a standard for biological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-6-8-7(3-4-9-6)10-5-11-8/h5-6,9H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRGWEYCNVKOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=C(CCN1)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can be achieved through several methods. One common approach involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is typically carried out in water under reflux conditions for about 4 hours. After the reaction, the mixture is evaporated, and the residue is dried under vacuum to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of more saturated compounds.

Scientific Research Applications

4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby regulating the cell cycle. Similarly, as a factor Xa inhibitor, it interferes with the coagulation cascade, which is crucial for blood clot formation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical profiles of 4-ethyl-imidazo[4,5-c]pyridine are best understood through comparisons with structurally related analogs. Below is a detailed analysis:

Core Structural Variations: Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine

  • Imidazo[4,5-b]pyridine Derivatives :
    In kinase inhibitor research, replacing the imidazo[4,5-c]pyridine core with imidazo[4,5-b]pyridine significantly improved selectivity. For example, compound 11 (3H-imidazo[4,5-b]pyridine with a cyclopropane carboxamide substituent) exhibited a 21-fold improvement in JAK1/TYK2 selectivity compared to its imidazo[4,5-c]pyridine counterpart 1040 . Docking studies revealed similar binding modes in both kinases, suggesting selectivity arises from subtle differences in scaffold orientation .
  • Imidazo[4,5-c]pyridine Derivatives: The ethyl-substituted target compound shares its core with I-BET151, a BET inhibitor containing a 1H-imidazo[4,5-c]quinoline core. I-BET151’s 3,5-dimethylisoxazole group forms critical hydrogen bonds with BRD4’s Kac site, while the pyridine ring engages hydrophobic residues in the ZA channel . Modifications to this core (e.g., replacing it with γ-carboline in compound 81) improved BRD4-binding affinity, highlighting the scaffold’s versatility .

Substituent Effects on Pharmacological Activity

Compound Core Substituent Key Pharmacological Property Reference
4-Ethyl-imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine Ethyl (position 4) Discontinued; potential metabolic issues
I-BET151 Imidazo[4,5-c]quinoline 3,5-Dimethylisoxazole BRD4 binding (Kac site interaction)
Compound 81 γ-Carboline 3-Cyclopropyl-5-methylpyrazole Enhanced BRD4(2) affinity vs. JQ1
4-(2-Fluoro-4-methoxyphenyl)-imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine 2-Fluoro-4-methoxyphenyl Available commercially (Combi-Blocks)
  • Ethyl vs. Aromatic Substituents :
    The ethyl group in the target compound is less lipophilic (predicted cLogD ~1.5) compared to aromatic substituents like 2-fluoro-4-methoxyphenyl (cLogD ~2.8) . While lower lipophilicity may improve solubility, it could reduce membrane permeability or target engagement in hydrophobic pockets.
  • Bulkier Groups (e.g., Trityl) :
    In histamine receptor research, benzyl and trityl derivatives of imidazo[4,5-c]pyridine demonstrated altered binding kinetics due to steric effects, underscoring the substituent’s role in modulating receptor interactions .

Key Research Findings and Data Tables

Table 1: Physicochemical and Pharmacokinetic Comparisons

Property 4-Ethyl-imidazo[4,5-c]pyridine I-BET151 Compound 11 (Imidazo[4,5-b]pyridine)
Molecular Weight ~200.24 g/mol 409.45 g/mol ~400 g/mol (estimated)
cLogD ~1.5 (predicted) 2.8 2.5
Selectivity (JAK1/TYK2) N/A N/A 21-fold improvement
Metabolic Stability (CLint) Discontinued (likely low) Moderate High

Table 2: Binding Affinities

Compound Target Binding Affinity (IC50) Reference
I-BET151 BRD4(BD1) 0.1 µM
Compound 81 (γ-carboline) BRD4(BD2) 0.05 µM
4-Ethyl-imidazo[4,5-c]pyridine N/A Not reported

Biological Activity

4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound belonging to the imidazole family. Its unique ethyl substitution enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activities, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

  • IUPAC Name: 4-ethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
  • CAS Number: 64403-24-3
  • Molecular Formula: C₈H₁₃N₃
  • Molecular Weight: 151.21 g/mol

Synthesis

The synthesis of this compound typically involves the cyclization of histamine dihydrochloride with paraformaldehyde under reflux conditions in water. This method results in a fused ring system that is crucial for its biological activity .

Anticancer Activity

Recent studies have demonstrated the potential of tetrahydroimidazo[4,5-c]pyridine derivatives as anticancer agents. For instance:

  • Inhibition of Cancer Cell Lines: Compounds derived from this scaffold have shown significant activity against various cancer cell lines:
    • HeLa (Cervical cancer): IC₅₀ = 0.126 μM
    • SMMC-7721 (Liver cancer): IC₅₀ = 0.071 μM
    • K562 (Leukemia): IC₅₀ = 0.164 μM .

Table 1: Anticancer Activity of Selected Compounds

Compound IDCell LineIC₅₀ (μM)
Compound 5HeLa0.126
Compound 5SMMC-77210.071
Compound 5K5620.164

The mechanism underlying the anticancer activity of tetrahydroimidazo[4,5-c]pyridine derivatives is believed to involve the inhibition of specific enzymes or receptors associated with tumor growth. For example, certain derivatives have been identified as potent inhibitors of human quinone oxidoreductase (hQC), which plays a role in cancer cell proliferation .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the imidazo[4,5-c]pyridine core can significantly influence biological activity:

  • Substitution Effects: The introduction of lipophilic groups at the N5 position generally enhances inhibitory activity against hQC.
  • Comparative Analysis: Derivatives with alkyl substitutions exhibited improved activity compared to their acyclic counterparts .

Table 2: SAR Insights on Tetrahydroimidazo[4,5-c]pyridine Derivatives

ModificationObserved Effect
N5-benzyl substitutionIncreased activity by factor of 60
Additional methylene groupDecreased activity

Toxicity and Selectivity

While some derivatives exhibit potent anticancer properties, their selectivity and toxicity profiles must be carefully evaluated. Compounds showing lower nanomolar activity were further characterized for selectivity against non-cancerous cells to ensure therapeutic viability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 2
4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

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